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Compound of Interest

Compound Name: Erucyl alcohol

Cat. No.: B1231324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) spectroscopic data for erucyl alcohol ((Z)-docos-13-en-1-ol). The

information presented herein is intended to support research, development, and quality control

activities involving this long-chain unsaturated fatty alcohol. This document details experimental

protocols for data acquisition and presents the spectral data in a clear, tabular format for ease

of reference and comparison.

¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the proton and carbon-13 NMR chemical shifts, multiplicities,

and assignments for the key functional groups within the erucyl alcohol molecule.

Table 1: ¹H NMR Spectroscopic Data for Erucyl Alcohol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.34 Multiplet 2H
-CH=CH- (Olefinic

protons)

3.64 Triplet 2H

-CH₂-OH (Protons on

carbon α to hydroxyl

group)

2.01 Multiplet 4H
-CH₂-CH= (Allylic

protons)

1.57 Quintet 2H

-CH₂-CH₂OH (Protons

on carbon β to

hydroxyl group)

1.28 Broad Singlet ~30H

-(CH₂)n- (Methylene

protons in the alkyl

chain)

0.88 Triplet 3H
-CH₃ (Terminal methyl

protons)

Table 2: ¹³C NMR Spectroscopic Data for Erucyl Alcohol
Note: The following ¹³C NMR data is based on estimations and analysis of similar long-chain

unsaturated alcohols, as experimentally verified data for erucyl alcohol is not readily available

in comprehensive spectral databases.
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Chemical Shift (δ) ppm Assignment

130.0 -CH=CH- (Olefinic carbons)

63.1 -CH₂-OH (Carbon bearing the hydroxyl group)

32.8 -CH₂-CH₂OH (Carbon β to the hydroxyl group)

29.7 - 29.1 -(CH₂)n- (Methylene carbons in the alkyl chain)

27.2 -CH₂-CH= (Allylic carbons)

25.7 Carbon γ to the hydroxyl group

22.7 -CH₂-CH₃

14.1 -CH₃ (Terminal methyl carbon)

Experimental Protocols
The following is a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of

erucyl alcohol.

1. Sample Preparation

Sample Purity: Ensure the erucyl alcohol sample is of high purity and free from particulate

matter.

Solvent: Dissolve approximately 10-20 mg of erucyl alcohol in 0.5-0.7 mL of deuterated

chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar compounds and its residual

proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) can be used for spectral

referencing.

Internal Standard (for Quantitative NMR): For quantitative analysis, add a precisely weighed

amount of a suitable internal standard. The standard should have a simple spectrum with

signals that do not overlap with the analyte signals.

NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.

2. NMR Spectrometer and Parameters
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Instrumentation: The spectra should be acquired on a 300 MHz or higher field NMR

spectrometer (e.g., Bruker AC-300).

Temperature: Maintain a constant temperature, typically 25°C, to ensure reproducibility.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good

signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is generally adequate

for qualitative ¹H NMR. For quantitative measurements, a longer delay (at least 5 times the

longest T₁ of the protons of interest) is necessary.

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-

10 ppm).

Referencing: Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum to single lines for each carbon atom. For quantitative analysis, an inverse-gated

decoupling sequence should be employed to suppress the Nuclear Overhauser Effect

(NOE).

Number of Scans: A larger number of scans is required for ¹³C NMR due to its lower natural

abundance and sensitivity. The number of scans will depend on the sample concentration

and desired signal-to-noise ratio.

Relaxation Delay: For qualitative spectra, a short relaxation delay (e.g., 2 seconds) can be

used. For quantitative analysis, a much longer delay (e.g., 5-10 times the longest carbon T₁)

is critical to allow for full relaxation of all carbon nuclei.

Spectral Width: A typical spectral width for ¹³C NMR is 0-220 ppm.
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Referencing: Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

3. Data Processing

Apodization: Apply an exponential window function to improve the signal-to-noise ratio

before Fourier transformation.

Fourier Transform: Transform the Free Induction Decay (FID) to obtain the frequency-domain

spectrum.

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption

lineshapes and apply a baseline correction to ensure a flat baseline for accurate integration.

Integration: Integrate the signals to determine the relative ratios of different protons or

carbons (in quantitative ¹³C NMR).

Visualizations
The following diagrams illustrate the chemical structure of erucyl alcohol with NMR-relevant

labeling and a general workflow for NMR spectroscopy.

Caption: Chemical structure of erucyl alcohol with key NMR assignments.
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General Workflow for NMR Spectroscopy

Sample Preparation

Data Acquisition

Data Processing & Analysis

High-Purity Analyte

Dissolution & Homogenization

Deuterated Solvent Internal Standard (Optional)

Transfer to NMR Tube

NMR Spectrometer Setup

Set Experimental Parameters
(Pulse Sequence, Scans, etc.)

Data Acquisition (FID)

Fourier Transform

Phasing & Baseline Correction

Spectral Referencing

Integration & Peak Picking

Structural Elucidation / Quantification

Final Report & Data Interpretation

Click to download full resolution via product page

Caption: General workflow of an NMR spectroscopy experiment.
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To cite this document: BenchChem. [Spectroscopic Profile of Erucyl Alcohol: A
Comprehensive ¹H and ¹³C NMR Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1231324#h-and-c-nmr-spectroscopic-data-for-erucyl-
alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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